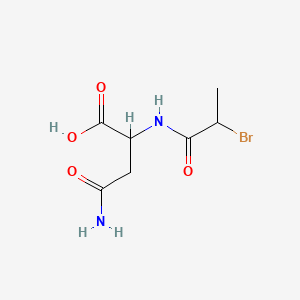

N2-(2-Bromopropionyl)-DL-asparagine

Description

N2-(2-Bromopropionyl)-DL-asparagine is a chemical compound that belongs to the class of brominated amino acid derivatives It is characterized by the presence of a bromopropionyl group attached to the nitrogen atom of the asparagine molecule

Properties

CAS No. |

6630-35-9 |

|---|---|

Molecular Formula |

C7H11BrN2O4 |

Molecular Weight |

267.08 g/mol |

IUPAC Name |

4-amino-2-(2-bromopropanoylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C7H11BrN2O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2H2,1H3,(H2,9,11)(H,10,12)(H,13,14) |

InChI Key |

UPOMSAYUXMKAOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Bromopropionyl)-DL-asparagine typically involves the reaction of DL-asparagine with 2-bromopropionyl bromide. The reaction is carried out in an organic solvent such as N,N-dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through subsequent steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-(2-Bromopropionyl)-DL-asparagine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopropionyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild to moderate temperature conditions and may require the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reactions with thiols can produce thioether derivatives .

Scientific Research Applications

Pharmaceutical Applications

N2-(2-Bromopropionyl)-DL-asparagine has been investigated for its role in the development of novel pharmaceutical compounds. The compound's structure allows it to act as a precursor in the synthesis of various bioactive molecules.

Anticancer Activity

Research indicates that derivatives of asparagine, including this compound, can exhibit anticancer properties by inhibiting key metabolic pathways in cancer cells. For instance, studies have shown that modifications to the asparagine backbone can enhance the efficacy of certain chemotherapeutic agents by improving their solubility and bioavailability .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Breast Cancer | Inhibition of cell proliferation | |

| This compound | Prostate Cancer | Induction of apoptosis |

Proteinase Inhibition

Another significant application is its use in developing proteinase inhibitors. The compound can be incorporated into pharmaceutical compositions aimed at enhancing the bioavailability of these inhibitors, which are crucial for treating various diseases, including cancer and inflammatory disorders .

Biochemical Research Applications

This compound serves as a valuable tool in biochemical research, particularly in studying enzyme mechanisms and metabolic pathways.

Enzyme Inhibition Studies

The compound has been utilized to explore its effects on specific enzymes involved in metabolic regulation. For example, it has been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid metabolism, making it a candidate for studying metabolic disorders such as obesity and diabetes .

Table 2: Enzyme Inhibition Studies with this compound

| Enzyme | Inhibition Type | Observed Effect | Reference |

|---|---|---|---|

| Acetyl-CoA Carboxylase | Competitive | Reduced fatty acid synthesis | |

| Protein Kinase A | Non-competitive | Altered phosphorylation activity |

Case Studies and Research Findings

Numerous studies have documented the applications of this compound in various contexts:

Case Study: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized a series of asparagine derivatives, including this compound, and tested their effects on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development into therapeutic agents .

Case Study: Metabolic Regulation

Another investigation focused on the compound's ability to modulate metabolic pathways relevant to obesity. The study demonstrated that treatment with this compound led to decreased lipid accumulation in hepatocytes, highlighting its potential utility in managing metabolic syndrome .

Mechanism of Action

The mechanism of action of N2-(2-Bromopropionyl)-DL-asparagine involves its interaction with specific molecular targets and pathways. The bromopropionyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(2-Bromopropionyl)-DL-asparagine include:

2-Bromopropionyl bromide: A precursor used in the synthesis of this compound.

DL-Asparagine: The parent amino acid from which this compound is derived.

Other Brominated Amino Acids: Compounds with similar structures and properties, such as N2-(2-Bromopropionyl)-L-glutamine.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the bromopropionyl group allows for targeted interactions with biological molecules, making it a valuable tool in scientific research and potential therapeutic applications .

Biological Activity

N2-(2-Bromopropionyl)-DL-asparagine is a synthetic derivative of asparagine, an amino acid integral to various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic studies. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and implications for disease treatment.

Chemical Structure and Synthesis

This compound is synthesized through the acylation of asparagine with 2-bromopropionic acid. The introduction of the bromopropionyl group alters the properties of asparagine, potentially impacting its biological functions. The synthesis process typically involves:

- Reactants : DL-asparagine and 2-bromopropionic acid.

- Conditions : The reaction is often conducted in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pH.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Asparagine Synthetase : This compound may inhibit the enzyme asparagine synthetase (ASNS), which is crucial for synthesizing asparagine from aspartate and glutamine. Inhibition of ASNS can lead to reduced levels of asparagine in cancer cells, making them more susceptible to treatments like L-asparaginase, which depletes extracellular asparagine .

- Cellular Stress Response : Elevated levels of ASNS are often associated with cellular stress responses. This compound may modulate these responses, influencing cell survival and apoptosis pathways .

- Impact on Tumor Metabolism : By altering asparagine availability, this compound can affect tumor metabolism, potentially inhibiting growth and metastasis in certain cancers such as acute lymphoblastic leukemia (ALL) and oral squamous cell carcinoma (OSCC) where ASNS plays a significant role in tumor progression .

Anticancer Effects

Research indicates that this compound exhibits promising anticancer properties:

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can significantly reduce cell viability, particularly in ASNS-overexpressing cells. For instance, studies demonstrated that treatment with this compound led to increased apoptosis rates in ALL cell lines due to decreased asparagine levels .

- Animal Models : In vivo studies have indicated that administration of this compound can slow tumor growth in xenograft models by targeting ASNS-mediated pathways .

Metabolic Implications

This compound also plays a role in metabolic regulation:

- Amino Acid Homeostasis : The compound affects amino acid homeostasis by modulating the levels of aspartate and glutamate, which are crucial for various metabolic pathways. It has been shown that withdrawal of asparagine can lead to alterations in cellular proliferation and differentiation processes .

Case Studies

- Acute Lymphoblastic Leukemia (ALL) : A study highlighted the efficacy of this compound in enhancing the sensitivity of ALL cells to L-asparaginase treatment. The compound's ability to inhibit ASNS resulted in lower intracellular asparagine levels, thereby improving therapeutic outcomes .

- Oral Squamous Cell Carcinoma (OSCC) : Research showed that high ASNS expression correlates with poor prognosis in OSCC patients. Treatment with this compound reduced ASNS levels and inhibited perineural invasion (PNI), a critical factor in OSCC metastasis .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N2-(2-Bromopropionyl)-DL-asparagine, and how can reaction efficiency be optimized?

- Methodology : N2-acylation of DL-asparagine with 2-bromopropionyl chloride in anhydrous conditions (e.g., dimethylformamide or tetrahydrofuran) under basic catalysis (e.g., triethylamine). Reaction efficiency depends on stoichiometric ratios, temperature (typically 0–25°C), and reaction time (6–24 hours). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product.

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Adjust pH to minimize hydrolysis of the bromopropionyl group. Use inert atmospheres to prevent oxidation .

Q. Which analytical techniques are essential for confirming the structural integrity and enantiomeric purity of this compound?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify acylation at the N2 position and assess proton environments.

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., amylose-based) to resolve D- and L-enantiomers.

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemical configuration if single crystals are obtainable .

Q. What role does this compound play in bacterial growth media compared to unmodified DL-asparagine?

- Application : The bromopropionyl group introduces electrophilic reactivity, potentially serving as a substrate for bacterial enzymes (e.g., acyltransferases). This modification may alter nutrient uptake kinetics or metabolic pathways in bacterial strains.

- Experimental Design : Compare microbial growth rates in media containing derivatized vs. underivatized asparagine. Monitor metabolite profiles via LC-MS to identify biochemical differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Approach :

Cross-validate using complementary techniques (e.g., IR spectroscopy for carbonyl groups, polarimetry for optical activity).

Perform computational modeling (DFT calculations) to predict NMR chemical shifts or vibrational spectra.

Synthesize and analyze reference standards (e.g., L- and D-enantiomers separately) to isolate stereochemical effects .

Q. What experimental parameters govern the enantiomeric separation of this compound via crystallization?

- Critical Factors :

- Supersaturation Control : Precisely regulate cooling rates to favor nucleation of one enantiomer.

- Seed Crystals : Use enantiopure seeds (L- or D-asparagine monohydrate) to induce controlled crystal growth.

- Solvent Composition : Polar solvents (e.g., water) enhance solubility differences between enantiomers.

Q. How does the bromopropionyl moiety influence the biochemical activity of this compound in enzyme inhibition studies?

- Mechanistic Insight : The 2-bromopropionyl group acts as an electrophilic "warhead," enabling covalent binding to active-site nucleophiles (e.g., cysteine residues) in target enzymes.

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.